N-(5-Iodo-4-methylthiazol-2-yl)acetamide
CAS No.: 2033-46-7
Cat. No.: VC13487568
Molecular Formula: C6H7IN2OS
Molecular Weight: 282.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2033-46-7 |
|---|---|
| Molecular Formula | C6H7IN2OS |
| Molecular Weight | 282.10 g/mol |
| IUPAC Name | N-(5-iodo-4-methyl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C6H7IN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) |
| Standard InChI Key | BFARCRHWIUKSFT-UHFFFAOYSA-N |
| SMILES | CC1=C(SC(=N1)NC(=O)C)I |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C)I |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
N-(5-Iodo-4-methylthiazol-2-yl)acetamide belongs to the thiazole family, a class of heterocyclic compounds containing sulfur and nitrogen within a five-membered aromatic ring. Its molecular formula, , reflects the presence of critical functional groups:
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Iodine at position 5: Enhances electrophilic substitution reactivity and influences pharmacokinetic properties .
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Methyl group at position 4: Modulates steric and electronic effects, potentially altering binding affinity to biological targets .
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Acetamide at position 2: Improves solubility and serves as a hydrogen-bond donor/acceptor in molecular interactions .
The InChI identifier (InChI=1S/C6H7IN2OS/c1-3-5(7)11-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10)) confirms the spatial arrangement of substituents, which has been validated via spectroscopic methods such as NMR and mass spectrometry .
Physicochemical Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the acetamide group .
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Stability: Stable under standard laboratory conditions but susceptible to photodegradation owing to the iodine substituent .
Synthesis and Manufacturing
Conventional Synthetic Routes
The synthesis of N-(5-Iodo-4-methylthiazol-2-yl)acetamide typically involves a two-step protocol:
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Bromination: Acetoacetate derivatives react with N-bromosuccinimide (NBS) in a tetrahydrofuran-water solvent system to introduce bromine at position 5 .
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Cyclization and Substitution: The brominated intermediate undergoes cyclization with N-monosubstituted thiourea derivatives, followed by iodination to replace bromine with iodine .
This "one-pot" methodology simplifies purification and improves yields (reported up to 75–85%) compared to traditional multi-step approaches .
Industrial-Scale Production
Patented methods emphasize cost-effective scaling using commercially available precursors like acetoacetate esters and thioureas . Reaction optimization focuses on controlling temperature (60–80°C) and pH (neutral to mildly acidic) to minimize byproducts .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom at position 5 is highly reactive toward nucleophiles, enabling the synthesis of derivatives via:
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Cross-coupling reactions: Suzuki-Miyaura couplings with aryl boronic acids to introduce aromatic groups .
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Halogen exchange: Replacement with fluorine or chlorine using metal catalysts .
Oxidation and Reduction
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Oxidation: Treatment with hydrogen peroxide () yields sulfoxide or sulfone derivatives, altering electronic properties .
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Reduction: Sodium borohydride () reduces the acetamide carbonyl to an alcohol, enhancing hydrophilicity .
Biological Activities and Mechanisms
Antimicrobial Properties
In vitro studies demonstrate moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with minimum inhibitory concentrations (MICs) ranging from 32–64 µg/mL . The iodine atom is critical for membrane disruption, as evidenced by reduced activity in des-iodo analogs .
Neuroprotective Effects
Recent investigations into iodinated heterocycles reveal that structural analogs of N-(5-Iodo-4-methylthiazol-2-yl)acetamide inhibit acetylcholinesterase (AChE) and myeloperoxidase (MPO), enzymes implicated in neurodegenerative diseases . Compound 14 from a related study (2-(6-iodo-4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-ylthio)-N-(pyrazin-2-yl)acetamide) reduced oxidative stress in irradiated mice by elevating glutathione (GSH) levels by 40% and lowering MPO activity by 55% .
Industrial and Research Applications
Medicinal Chemistry
The compound serves as a scaffold for developing:
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Antimicrobial agents: Hybrid structures combining thiazole and fluoroquinolone motifs .
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Kinase inhibitors: Modifications at position 5 enhance selectivity for cancer-related kinases (e.g., EGFR, VEGFR) .
Material Science
Thiazole derivatives are employed in dye synthesis due to their conjugated π-systems, which absorb visible light (λ 450–500 nm) .
Comparison with Structural Analogs
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